N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide
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Overview
Description
N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a fluorobenzamido group, which contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura cross-coupling reaction, which starts with 2-bromo-5-nitrofuran and 2-hydroxy phenyl boronic acid under microwave irradiation in the presence of Pd(PPh₃)₄/K₂CO₃ .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The fluorobenzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce amino derivatives.
Scientific Research Applications
N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its biological activities, it is being studied for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or disrupting cell membrane integrity. In cancer cells, it could induce apoptosis by activating specific signaling pathways, such as the p53-p21 pathway .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share a similar furan ring structure but differ in their substituents.
Benzoxazole derivatives: These compounds contain a benzoxazole ring and are known for their insecticidal and antibacterial activities.
Uniqueness
N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide is unique due to the presence of the fluorobenzamido group, which enhances its biological activity and specificity. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
CAS No. |
431995-64-1 |
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Molecular Formula |
C18H13FN2O3 |
Molecular Weight |
324.3g/mol |
IUPAC Name |
N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H13FN2O3/c19-15-8-2-1-7-14(15)17(22)20-12-5-3-6-13(11-12)21-18(23)16-9-4-10-24-16/h1-11H,(H,20,22)(H,21,23) |
InChI Key |
SYBPNZMKTBHHFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)F |
Origin of Product |
United States |
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